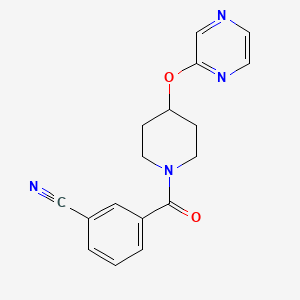
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341 g/mol
作用機序
Target of Action
The primary target of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth and proliferation of the bacterium at these concentrations .
準備方法
The synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile typically involves the reaction of pyrazine derivatives with piperidine and benzonitrile under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
類似化合物との比較
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also contains a pyrazine moiety and is used as an inhibitor in various biological studies.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazine-based structure and are used as CDK2 inhibitors in cancer research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a compound of significant interest due to its biological activity, particularly against Mycobacterium tuberculosis. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.341 g/mol
The primary target of this compound is Mycobacterium tuberculosis H37Ra . The compound inhibits the growth and proliferation of this bacterium through specific biochemical pathways, leading to significant anti-tubercular activity. The 50% inhibitory concentrations (IC50) range from 1.35 to 2.18 μM , indicating potent activity against this pathogen.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the broader implications of pyrazine derivatives in medicinal chemistry:
- Pyrazine Derivatives : A review of pyrazine-modified natural product derivatives indicated a wide range of biological activities, including anti-inflammatory and anticancer effects. This suggests that compounds like this compound may share similar properties due to their structural components .
- Mechanistic Insights : Research has shown that pyrazine derivatives often interact with specific molecular targets, influencing pathways such as apoptosis and cell cycle regulation. For example, related compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Comparative Analysis : When compared with other pyrazine-based compounds, this compound demonstrates unique pharmacological profiles that warrant further investigation into its therapeutic potential against various diseases .
特性
IUPAC Name |
3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLLBKBHOUYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














